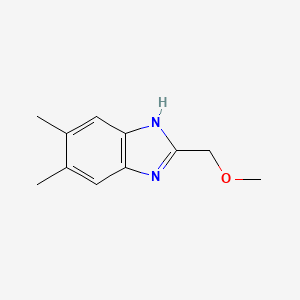

![molecular formula C8H6ClFN2 B1416535 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine CAS No. 878198-71-1](/img/structure/B1416535.png)

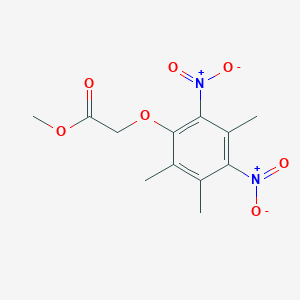

2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine

Overview

Description

2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine is an organochlorine compound . It is a member of pyridines and an organochlorine compound . It is considered as a privileged structure because of its occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine involves several important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A new series of selenoester derivatives of imidazo[1,2-a]pyridine was synthesized under mild conditions using a simple methodology by the reaction of in situ generated sodium selenocarboxylates with 2-(chloromethyl)imidazo[1,2-a]pyridine .Molecular Structure Analysis

The crystal structure of 2-(chloromethyl)pyridine is monoclinic, P21/c (no. 14), a = 6.5211 (2) Å, b = 10.2467 (3) Å, c = 9.1436 (3) Å, β = 94.1771 (11)°, V = 609.35 (3) Å3, Z = 4, R gt (F) = 0.0260, wR ref (F 2) = 0.0680, T = 200 K .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The reaction of in situ generated sodium selenocarboxylates with 2-(chloromethyl)imidazo[1,2-a]pyridine/pyrimidine in water and ethanol leads to the synthesis of a new series of selenoester derivatives of imidazo[1,2-a]pyridine .Physical And Chemical Properties Analysis

The molecular weight of 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine is 166.611 . It has a linear formula of C8H7ClN2 .Scientific Research Applications

Removal of Fe (III) from Strongly Acidic Wastewater

- Summary of Application : A novel pyridine-modified chitosan (PYCS) adsorbent was prepared using 2-(chloromethyl) pyridine hydrochloride. This adsorbent was used for the removal of metal ions from acidic wastewater .

- Methods of Application : The adsorbent was prepared in a multistep procedure including the successive grafting of 2-(chloromethyl) pyridine hydrochloride and crosslinking with glutaraldehyde .

- Results or Outcomes : The absorbent exhibited a high capacity of Fe (III) and the maximum adsorption capacity was up to 66.20 mg/g under optimal experimental conditions .

C–H Functionalization of Pyridines

- Summary of Application : The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization .

- Methods of Application : This review summarizes different approaches to tackle the reactivity and regio- and stereoselectivity aspects for direct pyridine C–H functionalization .

- Results or Outcomes : The outcomes of this research are not specified in the source .

Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

- Summary of Application : 2-(Chloromethyl)pyridine hydrochloride was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex .

- Methods of Application : The specific methods of application are not specified in the source .

- Results or Outcomes : The outcomes of this research are not specified in the source .

Safety And Hazards

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is a promising future for the development and application of 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine and related compounds in various fields, particularly in pharmaceuticals .

properties

IUPAC Name |

2-(chloromethyl)-5-fluoroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2/c9-4-6-5-12-7(10)2-1-3-8(12)11-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIIICGKUFLQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654006 | |

| Record name | 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine | |

CAS RN |

878198-71-1 | |

| Record name | 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)

![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid](/img/structure/B1416463.png)

![2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide](/img/structure/B1416466.png)

![{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416472.png)